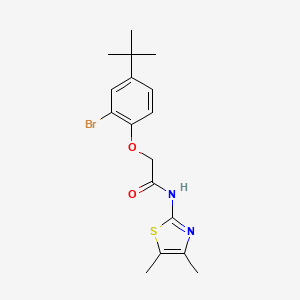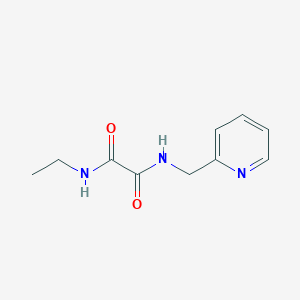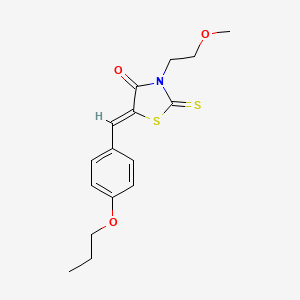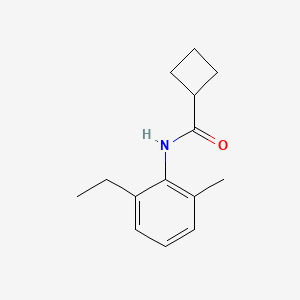
2-(2-bromo-4-tert-butylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Descripción general
Descripción
2-(2-bromo-4-tert-butylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide, commonly known as BTA-EG6, is a novel chemical compound with potential applications in scientific research. It belongs to the family of acetamide derivatives and has been extensively studied for its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of BTA-EG6 is not fully understood, but it is believed to involve the inhibition of protein-protein interactions mediated by the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in gene regulation and are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. BTA-EG6 binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and other transcription factors.
Biochemical and Physiological Effects
BTA-EG6 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of angiogenesis, enhancement of long-term potentiation, and modulation of the immune response. These effects are mediated by the inhibition of BET proteins, which regulate the expression of genes involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BTA-EG6 is its specificity for BET proteins, which allows for the selective modulation of gene expression. This specificity also minimizes off-target effects, reducing the risk of toxicity. However, BTA-EG6 has some limitations, including its low solubility in aqueous solutions and its susceptibility to degradation under certain conditions. These limitations can be overcome by using appropriate solvents and storage conditions.
Direcciones Futuras
BTA-EG6 has great potential for further scientific research, particularly in the fields of cancer research, neurobiology, and immunology. Some possible future directions include the development of more potent and selective BET inhibitors, the investigation of the role of BET proteins in other cellular processes, and the exploration of the therapeutic potential of BTA-EG6 in various diseases. Additionally, the use of BTA-EG6 in combination with other drugs or therapies may enhance its efficacy and reduce the risk of resistance.
Conclusion
In conclusion, BTA-EG6 is a novel chemical compound with potential applications in scientific research. Its specificity for BET proteins and its various biochemical and physiological effects make it a promising candidate for further investigation. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BTA-EG6 have been discussed in this review. Further research is needed to fully understand the potential of BTA-EG6 and its role in various diseases and cellular processes.
Aplicaciones Científicas De Investigación
BTA-EG6 has shown promising results in various scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, BTA-EG6 has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurobiology, BTA-EG6 has been shown to enhance long-term potentiation, a process that is crucial for learning and memory. In immunology, BTA-EG6 has been found to modulate the immune response by regulating the activity of T cells and dendritic cells.
Propiedades
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2S/c1-10-11(2)23-16(19-10)20-15(21)9-22-14-7-6-12(8-13(14)18)17(3,4)5/h6-8H,9H2,1-5H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTYGAXUOFIQEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=C(C=C(C=C2)C(C)(C)C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4712891.png)
![2-{[5,6-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B4712893.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4712903.png)


![N-(3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4712936.png)
![methyl 5-ethyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4712952.png)
![2-[butyryl(methyl)amino]benzoic acid](/img/structure/B4712955.png)
![N'-(3-chlorophenyl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4712957.png)
![4-ethyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4712962.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-4-pyridinylacetamide](/img/structure/B4712968.png)

